N-(2-acetamidoethyl)-5-(8-methoxy-4-oxo-2-sulfanylidenepyrimido[5,4-b]indol-3-yl)pentanamide
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Overview
Description
N-(2-acetamidoethyl)-5-(8-methoxy-4-oxo-2-sulfanylidenepyrimido[5,4-b]indol-3-yl)pentanamide is a complex organic compound with a unique structure that combines various functional groups
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, making them potential targets for this compound .
Mode of Action
Indole derivatives are known to interact with their targets in a way that triggers various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their diverse biological activities . These pathways are likely to be involved in the various biological activities mentioned above.
Pharmacokinetics
It’s worth noting that indole derivatives, such as melatonin derivatives, have been synthesized to improve water solubility and reduce cytotoxicity, while maintaining their biological functions .
Result of Action
Given the wide range of biological activities associated with indole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .
Action Environment
It’s known that the biological activities of indole derivatives can be influenced by various factors, including the presence of other compounds, the ph of the environment, and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetamidoethyl)-5-(8-methoxy-4-oxo-2-sulfanylidenepyrimido[5,4-b]indol-3-yl)pentanamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Introduction of the Pyrimido[5,4-b]indole Moiety: This step involves the cyclization of the indole derivative with appropriate reagents to form the pyrimido[5,4-b]indole structure.
Final Coupling: The final step involves coupling the functionalized indole derivative with a pentanamide moiety under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-acetamidoethyl)-5-(8-methoxy-4-oxo-2-sulfanylidenepyrimido[5,4-b]indol-3-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
N-(2-acetamidoethyl)-5-(8-methoxy-4-oxo-2-sulfanylidenepyrimido[5,4-b]indol-3-yl)pentanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Comparison with Similar Compounds
N-(2-acetamidoethyl)-5-(8-methoxy-4-oxo-2-sulfanylidenepyrimido[5,4-b]indol-3-yl)pentanamide can be compared with other similar compounds, such as:
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol, which also possess the indole core and exhibit various biological activities.
Pyrimidoindole Compounds: Molecules with similar pyrimidoindole structures that may have comparable chemical and biological properties.
Properties
IUPAC Name |
N-(2-acetamidoethyl)-5-(8-methoxy-4-oxo-2-sulfanylidenepyrimido[5,4-b]indol-3-yl)pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4S/c1-12(26)21-8-9-22-16(27)5-3-4-10-25-19(28)18-17(24-20(25)30)14-11-13(29-2)6-7-15(14)23-18/h6-7,11H,3-5,8-10H2,1-2H3,(H,21,26)(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBONCRUPYJNIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC(=O)CCCCN1C(=O)C2=NC3=C(C2=NC1=S)C=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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